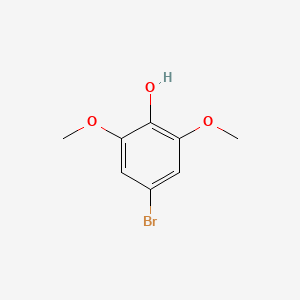

4-Bromo-2,6-dimethoxyphenol

Description

Significance of Phenolic Compounds in Chemical Research

Phenolic compounds represent a vast and diverse class of chemical substances characterized by a hydroxyl group attached directly to an aromatic ring. Their unique chemical structure makes them pivotal in numerous areas of chemical research. researchgate.netijhmr.com The biological activities of these compounds are heavily dependent on their chemical structure, leading to a wide array of health benefits, including antioxidant, anti-inflammatory, and antibacterial effects. researchgate.netijhmr.com In the realm of medicinal chemistry, phenolics are investigated for their potential to mitigate chronic diseases such as cancer, diabetes, and cardiovascular conditions. researchgate.netnih.gov Their antioxidant properties are a primary focus of research, as they can neutralize harmful free radicals. researchgate.net Furthermore, phenolic compounds serve as essential building blocks in organic synthesis and are utilized in the development of functional foods and nutraceuticals. ijhmr.comnih.gov

Overview of Brominated Aromatic Systems in Organic Synthesis

Brominated aromatic compounds are of great value in organic chemistry, serving as crucial intermediates for synthesizing a wide range of more complex molecules. jalsnet.comscirp.org The introduction of a bromine atom onto an aromatic ring, typically via electrophilic aromatic substitution, is a fundamental transformation. fiveable.meacs.org This process allows for the selective functionalization of aromatic systems. fiveable.me

The presence of the bromine atom provides a reactive handle for subsequent reactions. Aryl bromides are key precursors in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net They are also used in the preparation of Grignard reagents and in nucleophilic aromatic substitution reactions. researchgate.net This versatility makes brominated aromatic systems indispensable in the synthesis of pharmaceuticals, agrochemicals, flame retardants, and advanced materials. jalsnet.comresearchgate.net

Contextualizing 4-Bromo-2,6-dimethoxyphenol within the Aromatic Ether Class

This compound is a member of the substituted phenol (B47542) family and, more specifically, can be classified as an aromatic ether due to the presence of two methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring. Its structure consists of a phenol core, with a bromine atom at position 4 and two methoxy groups at positions 2 and 6 relative to the hydroxyl group.

The methoxy groups are electron-donating, which influences the reactivity of the aromatic ring. The synthesis of related compounds, such as other brominated phloroglucinol (B13840) methyl ethers, often involves the direct bromination of the corresponding dimethoxyphenol, highlighting its place within this chemical class. cdnsciencepub.comcdnsciencepub.com The interplay between the hydroxyl, bromo, and dimethoxy functionalities defines its unique chemical behavior and its utility as a synthetic intermediate.

Research Scope and Objectives Pertaining to this compound

Research involving this compound primarily focuses on its application as a versatile building block in organic synthesis. aaronchem.com A key objective is to utilize its distinct functional groups to construct more complex molecular architectures. aaronchem.com

Specific research applications and objectives include:

Synthesis of Heterocyclic Compounds: Its structure is a valuable starting point for creating diverse heterocyclic molecules, which are core components of many pharmaceutical agents. aaronchem.com

Development of Bioactive Molecules: The compound is used in the synthesis of novel compounds with potential biological activity. For instance, it has been employed in Suzuki coupling reactions to prepare quinoidal bithiophene derivatives, which are investigated for their electronic properties and potential use in molecular electronics. rsc.org The broader class of bromophenols, particularly those from marine sources, is known for various bioactivities, providing a rationale for using this compound in the discovery of new therapeutic agents. nih.gov

Materials Science: It serves as a precursor in the preparation of functional materials and polymers, where its structure can impart specific desired properties to the final material. aaronchem.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2,6-dimethoxy-4-bromophenol | cymitquimica.com |

| CAS Number | 70654-71-6 | nih.gov |

| Molecular Formula | C₈H₉BrO₃ | nih.gov |

| Molecular Weight | 233.06 g/mol | nih.gov |

| Appearance | Solid | cymitquimica.com |

| InChI | InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | cymitquimica.com |

| InChI Key | VKXCKVRDDDEQOG-UHFFFAOYSA-N | cymitquimica.com |

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound can be achieved through the selective bromination of 2,6-dimethoxyphenol (B48157). The electron-donating nature of the two methoxy groups and the hydroxyl group activates the aromatic ring towards electrophilic substitution. The bromine atom is directed to the para position (position 4) due to the steric hindrance at the ortho positions (3 and 5) and the directing effects of the activating groups.

One documented synthetic method involves the reaction of 1,3-dimethoxy-2-hydroxy-benzene with sodium hydride in a solvent mixture of methanol (B129727) and dichloromethane (B109758) at a controlled low temperature of -45°C, followed by the introduction of a bromine source. chemicalbook.com Studies on the bromination of similar dimethoxyphenols have shown that controlling the stoichiometry of the brominating agent (e.g., one equivalent of bromine) is crucial for achieving monosubstitution. cdnsciencepub.com

Applications in Chemical Synthesis

This compound is a valuable intermediate, primarily because its functional groups allow for selective chemical transformations.

Precursor for Bioactive Compounds: It is a key starting material for synthesizing compounds with potential applications in pharmaceuticals and agrochemicals. aaronchem.com The bromo and dimethoxy functional groups are important structural motifs that can be modified to create a library of derivatives for biological screening. aaronchem.com

Role in Cross-Coupling Reactions: The compound has been successfully used in palladium-catalyzed Suzuki coupling reactions. In one study, this compound was coupled with 5,5'-bis(trimethylstannyl)2,2'-bithiophene to synthesize a precursor for quinoidal molecules. These molecules are of interest in the field of molecular electronics and optoelectronic devices due to their transport properties. rsc.org This demonstrates the utility of the C-Br bond for forming new carbon-carbon bonds and constructing complex conjugated systems.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXCKVRDDDEQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70654-71-6 | |

| Record name | 4-bromo-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,6 Dimethoxyphenol and Analogues

Direct Bromination Approaches

Direct bromination is a common strategy for introducing a bromine atom onto an activated aromatic ring like a phenol (B47542). The hydroxyl and methoxy (B1213986) groups of 2,6-dimethoxyphenol (B48157) activate the aromatic ring, facilitating electrophilic substitution. savemyexams.com The key challenge lies in controlling the reaction to achieve selective monobromination at the desired C4 position (para to the hydroxyl group), as over-bromination can readily occur. nih.gov

Bromination of 2,6-Dimethoxyphenol using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely employed reagent for the electrophilic bromination of activated aromatic compounds, including phenols. commonorganicchemistry.com It serves as a convenient and safer source of electrophilic bromine compared to molecular bromine. nih.gov The reaction of 2,6-dimethoxyphenol with NBS is a standard method for preparing 4-bromo-2,6-dimethoxyphenol. google.com

The choice of solvent and reaction conditions is critical in NBS-mediated brominations to control reactivity and regioselectivity. For the bromination of phenols, polar solvents are generally preferred to facilitate nuclear bromination.

Commonly used solvents include:

Acetonitrile: This polar aprotic solvent is effective for the nuclear bromination of activated aromatic compounds with NBS.

Methanol (B129727): Can be used as a solvent, sometimes in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), to achieve high selectivity. mdpi.com

Dichloromethane (B109758) (DCM): A common solvent for organic reactions, it can be used for the bromination of phenols. chemicalbook.com

Carbon Tetrachloride (CCl₄): While historically used, particularly for radical-initiated benzylic brominations, polar solvents are more typical for the electrophilic aromatic substitution on phenols. commonorganicchemistry.comwikipedia.orgreddit.com

Temperature is another crucial parameter. Reactions are often conducted at low temperatures (e.g., 0 °C) or room temperature to manage the high reactivity of the phenolic substrate and prevent side reactions. savemyexams.com

Table 1: Solvent and Temperature Effects on NBS Bromination of Phenols

| Solvent | Temperature | Typical Outcome |

|---|---|---|

| Acetonitrile | Room Temperature | Favors nuclear bromination |

| Methanol / p-TsOH | Room Temperature | High selectivity for mono-ortho-bromination in para-substituted phenols mdpi.com |

| Dichloromethane | -45 °C to Room Temp | Effective for bromination chemicalbook.com |

| CCl₄ | Reflux | Primarily for allylic/benzylic bromination (Wohl-Ziegler reaction) wikipedia.org |

The directing effects of the substituents on the phenol ring govern the regioselectivity of bromination. In 2,6-dimethoxyphenol, the hydroxyl group and the two methoxy groups are all ortho-, para-directing. savemyexams.comirb.hr The two methoxy groups at positions 2 and 6 direct incoming electrophiles to the C4 position (para). The hydroxyl group at C1 also directs to the C2, C4, and C6 positions. Since positions 2 and 6 are already occupied, the combined directing effect strongly favors substitution at the C4 position, leading to the formation of this compound as the major product. google.com This inherent electronic preference simplifies achieving high regioselectivity. google.com

Yield optimization involves the careful control of reaction parameters such as stoichiometry, temperature, and reaction time to maximize the formation of the desired monobrominated product and minimize the formation of di- or tri-brominated byproducts. For instance, using a slight excess of NBS can drive the reaction to completion, but a large excess could lead to over-bromination.

Silver Ion-Mediated Bromination Strategies

Silver ions can be employed to mediate halogenation reactions, often by activating the halogen source or influencing the reaction pathway. nih.gov While direct silver-mediated bromination of phenols is less common than other methods, silver salts like silver(I) oxide (Ag₂O) or silver triflate have been used in halogenation chemistry. acs.org For example, silver(I) has been used to mediate the regioselective iodination and bromination of arylboronic acids. nih.gov In the context of phenols, silver-mediated reactions have been noted in nucleophilic substitution on bromodienones, which are intermediates that can be formed from phenol bromination. researchgate.net The primary role of silver is often as a Lewis acid to activate a substrate or reagent, or to facilitate a single-electron-transfer (SET) process, which can lead to radical intermediates. unipv.it

Alternative Brominating Agents and Catalytic Systems

Besides NBS, other brominating agents and systems can be used for the selective bromination of phenols.

Bromine Water: Phenol itself reacts readily with bromine water at room temperature without a catalyst to form 2,4,6-tribromophenol. savemyexams.comchemguide.co.uk To achieve selective monobromination, milder conditions and controlled stoichiometry are necessary.

Potassium Bromide (KBr) with an Oxidant: An oxidative bromination approach can be used where bromide ions are oxidized in situ to generate electrophilic bromine. nih.gov A system using KBr and ZnAl–BrO₃⁻–layered double hydroxides has been shown to be effective for the highly regioselective para-monobromination of various phenols. nih.gov This method is noted for its high atom economy and use of inexpensive reagents. nih.gov

2,4,6-Trichloro researchgate.netsmolecule.comtriazine in N,N-dimethylformamide (DMF): This system has been used for the chemoselective bromination of (hydroxymethyl)phenols. molaid.com

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions represent an alternative, albeit less direct, synthetic route to substituted phenols like this compound. These methods typically involve the formation of a carbon-oxygen bond. For instance, a palladium-catalyzed hydroxylation reaction can convert an aryl halide into a phenol. nih.govacs.org

A plausible, though not commonly cited, retrosynthetic pathway could involve the palladium-catalyzed hydroxylation of 1,4-dibromo-2,6-dimethoxybenzene. However, controlling the selective mono-hydroxylation would be a significant challenge. A more common application of palladium catalysis would be to use this compound as a building block in further coupling reactions, such as Suzuki or Sonogashira couplings, to synthesize more complex molecules. umanitoba.cabeilstein-journals.org

Research has demonstrated the successful palladium-catalyzed synthesis of 2,6-dimethoxyphenol from 2-bromo-1,3-dimethoxybenzene (B94514) using a palladacycle precatalyst, achieving an 86% yield. nih.govacs.org This highlights the utility of palladium catalysis in synthesizing the precursor to the target molecule.

Suzuki Coupling for Functionalization

The Suzuki coupling reaction stands as a pivotal method for the functionalization of this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl bromide with an organoboron compound, offering a versatile pathway to create carbon-carbon bonds.

A notable application of Suzuki coupling involves the reaction of this compound with the pinacol (B44631) ester of 2,2'-bithiophene (B32781). rsc.org This reaction aims to synthesize molecules with substituted "wings," where the phenolic group is attached to a bithienylene core. rsc.org However, this particular Suzuki coupling has been reported to result in low yields of the desired disubstituted product, with the monosubstituted compound being the major product. rsc.org

Investigation of Catalyst Systems and Ligands

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of the palladium catalyst and associated ligands. For the coupling of aryl bromides, a variety of catalyst systems have been explored to enhance yield and reaction efficiency.

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common palladium sources. researchgate.netacs.orgbohrium.com The catalytic activity is often enhanced by the addition of ligands. Simple amine-based ligands, such as dicyclohexylamine, have been used in conjunction with Pd(OAc)₂ to form effective catalysts for the Suzuki coupling of aryl bromides. acs.org In some cases, a "ligand-free" system using a palladium salt and a base like sodium hydroxide (B78521) in an ethanol-water mixture has been shown to be effective for non-activated aryl bromides at room temperature. researchgate.net

The choice of ligand can significantly influence the reaction outcome. Sterically demanding, water-soluble alkylphosphines have been shown to create highly active catalysts for Suzuki couplings in aqueous solvents. researchgate.net Another approach involves the use of 2-aryl-2-oxazolines as ligands for Pd(OAc)₂, which has proven efficient for a variety of substrates. researchgate.net

Yields and Side-Product Formation in Suzuki Coupling

In the context of synthesizing derivatives of this compound, the Suzuki coupling with the pinacol ester of 2,2'-bithiophene yielded the desired product in a low 7% yield. rsc.org The primary side-product was the monosubstituted compound, which was formed in a significant 46% yield. rsc.org This highlights a common challenge in Suzuki couplings where multiple reactive sites are present, leading to mixtures of partially and fully substituted products.

Factors influencing yield and side-product formation include the catalyst system, reaction conditions, and the nature of the substrates. For instance, in the coupling of other aryl bromides, homocoupling of the bromide can be a competing reaction, reducing the yield of the desired cross-coupled product. rsc.org

Stille Coupling for Aromatic Modifications

As an alternative to Suzuki coupling, the Stille coupling reaction offers another powerful method for creating carbon-carbon bonds. This reaction utilizes an organotin reagent in the presence of a palladium catalyst. For the synthesis of derivatives of this compound, Stille coupling has demonstrated superior yields compared to Suzuki coupling in certain applications. rsc.org

Specifically, the reaction between this compound and 5,5'-trimethylstannyl-2,2'-bithiophene provided higher yields of the desired disubstituted product than the analogous Suzuki reaction. rsc.org This success has led to its application in the synthesis of other molecules with substituted "wings." rsc.org

Reaction Conditions for Stille Coupling Efficiency

The efficiency of the Stille coupling is influenced by several factors, including the catalyst, ligands, solvent, and temperature. Palladium-based catalysts, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, are commonly employed. harvard.edunih.gov The choice of ligand is critical, with bulky, electron-rich phosphines like XPhos often proving effective. nih.gov

A modified procedure by Buchwald using a combination of Pd(OAc)₂ and XPhos with cesium fluoride (B91410) as an additive has been shown to be effective. nih.gov In some cases, the inclusion of copper(I) salts can significantly enhance the reactivity of aryl bromides. orgsyn.org The reaction is typically carried out in solvents like DMF or toluene (B28343) at elevated temperatures. numberanalytics.comnih.gov However, recent advancements have enabled Stille couplings of aryl bromides to be performed at room temperature. orgsyn.org Microwave irradiation has also been explored to accelerate the reaction, though it did not offer a significant advantage in the synthesis of the aforementioned "substituted wings" molecules. rsc.orgresearchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of phenolic compounds to minimize environmental impact. royalsocietypublishing.org This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes. royalsocietypublishing.orgmdpi.com

One green approach to phenol synthesis is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as a mild and efficient oxidant in ethanol (B145695). rsc.org This method avoids the use of harsh reagents and allows for the synthesis of a wide range of substituted phenols in excellent yields without the need for chromatographic purification. rsc.org

The use of water as a solvent is another key aspect of green chemistry. mdpi.com Efforts have been made to develop catalytic systems for cross-coupling reactions, like Suzuki and Stille couplings, that can be performed in aqueous media. researchgate.netrsc.org For instance, Stille couplings have been successfully carried out in water at room temperature using specific surfactants. rsc.org Furthermore, the extraction of phenolic compounds from natural sources using green solvents like water and ethanol is a growing area of research. mdpi.commdpi.com

Synthesis of Structural Analogues and Derivatives of this compound

The versatility of this compound as a building block allows for the synthesis of a wide array of structural analogues and derivatives. aaronchem.com These derivatives are often pursued to explore their potential in various applications, including pharmaceuticals and materials science. aaronchem.comnih.gov

One common synthetic transformation is the bromination of related phenols to introduce the bromo substituent. For example, 3,5-dimethoxyphenol (B141022) can be brominated to yield 2-bromo-3,5-dimethoxyphenol and 2,6-dibromo-3,5-dimethoxyphenol. cdnsciencepub.com The synthesis of other halogenated dimethoxyphenols, such as 6-bromo-2,3-dimethoxyphenol (B1589970) and 3-bromo-2,6-dimethoxy-4-methylphenol, has also been reported. google.com

Furthermore, the functional groups on this compound can be modified. For instance, N-benzyl substituted derivatives of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) have been synthesized to investigate their structure-activity relationships. nih.gov These synthetic efforts highlight the importance of this compound and its analogues as key intermediates in organic synthesis.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of 4-Bromo-2,6-dimethoxyphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the hydroxyl and methoxy (B1213986) groups. The hydroxyl group is the strongest activating group, directing incoming electrophiles to the ortho and para positions. In this molecule, the two ortho positions (C2 and C6) are occupied by methoxy groups, and the para position (C4) is substituted with bromine. Consequently, electrophilic attack is directed to the remaining open positions, C3 and C5, which are meta to the hydroxyl group but ortho to the methoxy groups.

Given the high electron density of the ring, reactions such as halogenation and nitration are expected to proceed under mild conditions, potentially without the need for a strong Lewis acid catalyst. wikipedia.orgyoutube.comyoutube.com However, the steric hindrance imposed by the two bulky methoxy groups adjacent to the reaction sites can influence the rate and feasibility of substitution.

While specific studies on Friedel-Crafts reactions of this compound are not widely documented, the high activation of the ring suggests it would be a reactive substrate. wikipedia.orgorganic-chemistry.org However, phenols and anisoles can pose challenges in Friedel-Crafts reactions due to complexation of the Lewis acid catalyst with the oxygen lone pairs, which can deactivate the ring. youtube.com Despite this, intramolecular Friedel-Crafts reactions on similar phenolic systems have been shown to be effective, particularly for forming five- and six-membered rings. masterorganicchemistry.com

Nitration of highly activated and substituted phenols can be complex. Instead of simple substitution, oxidation of the ring can occur, leading to the formation of quinoidal structures or nitro-cyclohexa-dienones. For instance, the nitration of polysubstituted 4-alkylphenols is known to yield such dienone products. nih.govresearchgate.net

A patented process for the bromination of the closely related 2,6-dimethoxy-4-methylphenol (B1584894) demonstrates the regioselectivity of these reactions. Treatment with bromine in a solvent mixture including acetic acid results in selective substitution at the C3 position, affording 3-bromo-2,6-dimethoxy-4-methylphenol in excellent yield. google.com This serves as a strong model for the expected reactivity of this compound, where an incoming electrophile would substitute at the C3 (or C5) position.

| Electrophile (E+) | Reagent Example | Expected Product | Typical Conditions | Ref |

| Br+ | Br₂ in CH₃COOH | 3,4-Dibromo-2,6-dimethoxyphenol | 35°C, 10h | google.com |

| NO₂+ | HNO₃ / H₂SO₄ | 4-Bromo-2,6-dimethoxy-3-nitrophenol or quinoidal products | Low temperature | nih.gov |

| R-C=O+ | Acyl Chloride / AlCl₃ | 3-Acyl-4-bromo-2,6-dimethoxyphenol | Anhydrous conditions, Lewis acid catalyst | organic-chemistry.org |

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom on the electron-rich phenolic ring of this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) pathways. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, which this substrate lacks.

However, the bromine can be effectively displaced through transition metal-catalyzed cross-coupling reactions. These modern synthetic methods have greatly expanded the scope of C-N and C-S bond formation on electron-rich aryl halides. The most prominent among these are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between aryl halides and a wide range of primary and secondary amines. wikipedia.orgacsgcipr.orgyoutube.com The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, RuPhos). nih.gov A strong base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, facilitating its entry into the catalytic cycle. libretexts.org This methodology is applicable to a broad spectrum of aryl bromides, including electron-rich systems analogous to this compound.

For the formation of C-S bonds, the Ullmann condensation and related copper-catalyzed reactions provide an effective route for coupling aryl halides with thiols. organic-chemistry.org Modern protocols often use a copper(I) source, such as CuI, and may be performed with or without a supporting ligand. uu.nluu.nl These reactions tolerate a variety of functional groups and have been successfully applied to the synthesis of diverse diaryl thioethers. researchgate.netresearchgate.net

| Reaction Type | Nucleophile | Catalyst System (Example) | Base (Example) | Product Type | Ref |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | N-Aryl Amine | nih.govlibretexts.org |

| Ullmann-type | Thiol / Thiophenol | CuI / Oxalic Diamide Ligand | K₂CO₃ | Aryl Thioether | researchgate.netresearchgate.net |

The mechanisms of these metal-catalyzed reactions are distinct from direct SNAr and rely on a catalytic cycle involving the metal center.

Buchwald-Hartwig Amination Mechanism: The generally accepted mechanism begins with a Pd(0) species, which undergoes oxidative addition into the aryl-bromine bond of this compound to form a Pd(II) complex. The amine nucleophile then coordinates to the palladium center. Deprotonation by the base generates a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and the desired N-aryl product, regenerating the Pd(0) catalyst to continue the cycle. wikipedia.orglibretexts.org

Ullmann Condensation (C-S Coupling) Mechanism: The mechanism of the copper-catalyzed Ullmann reaction is more debated but is generally thought to initiate with a Cu(I) species. Oxidative addition of the aryl bromide to the Cu(I) center forms a Cu(III)-aryl intermediate. Coordination of the thiol (as a thiolate) followed by reductive elimination yields the aryl thioether product and regenerates the Cu(I) catalyst. organic-chemistry.org Ligand-free protocols are also effective, particularly for aryl iodides, though bromides may require ligands to facilitate the reaction. uu.nluu.nl

Oxidative Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation. The electron-donating methoxy groups at the ortho positions lower the oxidation potential of the phenol (B47542), making it readily transformable into a phenoxyl radical via a one-electron oxidation process. The fate of this radical intermediate depends on the specific oxidizing agent and reaction conditions used.

Oxidation of this compound can lead to the formation of quinoidal structures. This transformation typically involves a two-electron oxidation and can result in the displacement of the para-bromo substituent.

A highly effective method for converting 2,6-disubstituted phenols into their corresponding p-benzoquinones is through oxidation with oxygen, catalyzed by a cobalt-salen complex known as Salcomine. orgsyn.org In this reaction, 2,6-dimethoxyphenol (B48157) is converted to 2,6-dimethoxy-p-benzoquinone in 91% yield. Applying this to this compound would be expected to yield the same quinone, with the bromine atom being eliminated during the process.

Another classic reagent for this transformation is Fremy's salt (dipotassium nitrosodisulfonate, (KSO₃)₂NO•). wikipedia.org This stable free radical efficiently oxidizes phenols to quinones in a reaction known as the Teuber reaction. orgsyn.org The reaction proceeds via a one-electron transfer from the phenolate (B1203915) to Fremy's salt, generating a phenoxyl radical which is then further oxidized to the quinone.

| Oxidizing Agent | Product | Yield (on analogous substrate) | Ref |

| O₂ / Salcomine | 2,6-Dimethoxy-p-benzoquinone | 91% (from 2,6-dimethoxyphenol) | orgsyn.org |

| Fremy's Salt | 2,6-Dimethoxy-p-benzoquinone | High | wikipedia.orgorgsyn.org |

The choice of oxidizing agent is crucial in determining the reaction outcome.

Selective Oxidants: Reagents like Salcomine and Fremy's salt are known for their selectivity in producing quinones from phenols. orgsyn.orgorgsyn.org

Enzymatic Oxidants: Laccases, a class of multi-copper containing enzymes, are highly effective at catalyzing the one-electron oxidation of phenols. researchgate.netnih.govmdpi.com The laccase-catalyzed oxidation of 2,6-dimethoxyphenol is a standard assay for enzyme activity. nih.gov This reaction generates a 2,6-dimethoxyphenoxyl radical. This radical is resonance-stabilized, with significant spin density at the para-position. Two of these radicals then undergo a C-C coupling reaction to form the symmetrical dimer, 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol. researchgate.netresearchgate.net It is expected that this compound would undergo a similar enzymatic oxidative coupling, though the presence of the bromine atom could lead to a more complex mixture of products.

Strong, Non-selective Oxidants: Potassium permanganate (B83412) (KMnO₄) is a powerful and often aggressive oxidizing agent. Its reaction with a highly activated aromatic ring like that in this compound is unlikely to be selective. Under harsh conditions (hot, acidic), permanganate is known to cause cleavage of aromatic rings. Under milder conditions, it might lead to a complex mixture of over-oxidized products or polymerization. Its use for the controlled synthesis of a specific quinone from this substrate would be challenging.

Reductive Pathways and Debromination Strategies

The bromine substituent on the aromatic ring of this compound is a key feature that allows for various chemical transformations. Reductive pathways, particularly those leading to debromination, are of significant interest for modifying the compound's structure and properties.

Catalytic hydrogenation is a widely employed method for the reduction of various functional groups, including the cleavage of carbon-halogen bonds. Palladium on carbon (Pd/C) is a common and efficient heterogeneous catalyst for such transformations. The process of removing a halogen atom and replacing it with a hydrogen atom is known as hydrogenolysis.

In the context of this compound, catalytic hydrogenation using Pd/C in the presence of a hydrogen source can lead to its debromination, yielding 2,6-dimethoxyphenol. The general mechanism for the hydrogenolysis of aryl halides over a palladium catalyst involves several key steps:

Adsorption: Both the aryl halide and the hydrogen source adsorb onto the surface of the palladium catalyst.

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-aryl intermediate.

Hydrogenolysis: The adsorbed hydrogen species react with the palladium-aryl intermediate, leading to the cleavage of the palladium-carbon bond and the formation of the debrominated product.

Desorption: The final product, 2,6-dimethoxyphenol, desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.

A common hydrogen source for this reaction is hydrogen gas (H₂). Alternatively, transfer hydrogenolysis can be employed, where a hydrogen donor molecule, such as formic acid or its salts (e.g., sodium formate), provides the hydrogen in situ. acs.org The choice of hydrogen donor and reaction conditions can influence the efficiency and selectivity of the debromination process. researchgate.net The reactivity in hydrodehalogenation of aryl halides is influenced by the carbon-halogen bond dissociation energy and the adsorption strength of the halobenzene onto the catalyst surface. researchgate.net

| Parameter | Description | Relevance to Debromination of this compound |

| Catalyst | Palladium on Carbon (Pd/C) | Provides the active surface for the reaction. |

| Hydrogen Source | Hydrogen gas (H₂) or Hydrogen donors (e.g., Formic acid, Sodium formate) | Provides the hydrogen atoms to replace the bromine atom. |

| Solvent | Typically alcohols (e.g., methanol (B129727), ethanol) or other inert solvents | Dissolves the substrate and facilitates contact with the catalyst. |

| Temperature & Pressure | Varies depending on the specific conditions and hydrogen source | Influences the reaction rate and efficiency. |

Radical Reactions and Polymerization Mechanisms

The phenolic hydroxyl group and the aromatic ring of this compound can participate in radical reactions. The formation of a phenoxy radical is a key step in many of these processes. fao.org Bromine radicals (Br•) are known to react with phenols, initially forming a phenoxyl radical. nih.gov This can occur through electron transfer, H-abstraction, or Br-addition. nih.gov

While specific studies on the radical polymerization of this compound are not extensively documented, the general principles of radical polymerization can be applied. wikipedia.org Radical polymerization is a chain reaction that involves three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: A radical initiator (a compound that can readily form free radicals) is used to generate the initial radical species. These radicals can then react with a monomer molecule (in this case, this compound) to create a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain.

Termination: The growth of the polymer chain is stopped by various termination reactions, such as the combination of two radical chains.

Enzyme-initiated radical polymerizations, using enzymes like laccases or peroxidases, represent an alternative approach. mdpi.com These enzymes can catalyze the formation of phenoxy radicals from phenolic compounds, which can then initiate polymerization. mdpi.com

Reactivity of Methoxy Groups in Chemical Transformations

The two methoxy groups in this compound are generally stable ether linkages. However, under certain conditions, they can undergo cleavage, a reaction that is synthetically useful for exposing the underlying hydroxyl groups. This transformation converts the dimethoxyphenol derivative into a brominated catechol or pyrogallol (B1678534) derivative, which are valuable intermediates in organic synthesis. nih.govfrontiersin.org

Ether cleavage typically requires strong reagents or harsh reaction conditions. wikipedia.org Common methods for the demethylation of aryl methyl ethers include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or iodocyclohexane (B1584034) in DMF. researchgate.netgoogle.com

Recent research has focused on developing more selective and milder methods for ether cleavage. For instance, a Friedel-Crafts reaction of 2,6-dimethoxyphenol in the presence of aluminum chloride and an acyl chloride at elevated temperatures resulted in the selective cleavage of one of the methoxy groups, followed by acylation. nih.govnih.gov This selectivity is attributed to a double complexation of the 2,6-dimethoxyphenol to the aluminum chloride, which makes the compound highly electron-deficient and susceptible to nucleophilic attack on the methyl carbon of the methoxy group. nih.gov

Furthermore, a vanadium-catalyzed cleavage of the C-O bonds in 2,6-dimethoxyphenol has been demonstrated, which can proceed in water without the need for an external hydrogen source or organic solvent. frontiersin.org This method allows for the sequential cleavage of the methoxy groups to yield 3-methoxycatechol (B1210430) and subsequently pyrogallol. frontiersin.org

| Reagent/Catalyst | Conditions | Products |

| Aluminum chloride / Acyl chloride | Elevated temperature | Selective mono-demethylation and acylation nih.govnih.gov |

| Vanadium metal | Water, 220-280°C | 3-Methoxycatechol, Pyrogallol frontiersin.org |

| Boron tribromide (BBr₃) | Varies | Demethylation to corresponding catechols/pyrogallols |

| Hydrobromic acid (HBr) | Varies | Demethylation to corresponding catechols/pyrogallols |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for defining the carbon-hydrogen framework of 4-Bromo-2,6-dimethoxyphenol.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

In ¹H NMR spectroscopy, the chemical environment of each proton within the molecule is mapped. For this compound, the spectrum is characterized by distinct signals that correspond to the aromatic, hydroxyl, and methoxy (B1213986) protons.

The two aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry and thus appear as a single sharp singlet. The hydroxyl proton also presents as a singlet, and the six protons of the two equivalent methoxy groups give rise to another sharp singlet.

A representative ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) shows the following chemical shifts (δ) in parts per million (ppm): a singlet at approximately 6.72 ppm for the two aromatic protons, a singlet around 5.45 ppm for the hydroxyl proton, and a singlet at about 3.87 ppm for the six methoxy protons. rsc.org

¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 6.72 | Singlet |

| Phenolic-OH | 5.45 | Singlet |

This table is based on data from a ¹H NMR spectrum in CDCl₃. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum, typically run in CDCl₃, reveals signals for the four distinct types of aromatic carbons and the single type of methoxy carbon. The carbon atom attached to the hydroxyl group (C-1), the two carbons bearing the methoxy groups (C-2 and C-6), the two carbons adjacent to the bromine atom (C-3 and C-5), and the carbon atom to which the bromine is attached (C-4) all resonate at characteristic chemical shifts.

Based on reported data, the approximate chemical shifts are: 147.74 ppm (C-2, C-6), 134.18 ppm (C-1), 111.73 ppm (C-4), 108.65 ppm (C-3, C-5), and 56.63 ppm for the methoxy carbons. rsc.org

¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-2, C-6 | 147.74 |

| C-1 | 134.18 |

| C-4 | 111.73 |

| C-3, C-5 | 108.65 |

This table is based on data from a ¹³C NMR spectrum in CDCl₃. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments made from 1D NMR.

COSY would show correlations between coupled protons. In this relatively simple spectrum, it would primarily confirm the lack of coupling for the singlet signals.

HSQC would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signal at ~6.72 ppm to the aromatic carbon signal at ~108.65 ppm, and the methoxy proton signal at ~3.87 ppm to the methoxy carbon signal at ~56.63 ppm.

HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for unambiguously assigning the quaternary carbons. For instance, the aromatic protons would show correlations to the methoxy-bearing carbons (C-2, C-6) and the bromine-bearing carbon (C-4). The methoxy protons would show a strong correlation to their attached carbons (C-2, C-6).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, FTIR and Raman, provide valuable information about the functional groups and molecular vibrations within this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the O-H, C-H, C-O, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Key expected vibrational frequencies (in cm⁻¹) include a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and methoxy groups, aromatic C=C stretching bands, and C-O stretching for the methoxy and phenolic groups. The C-Br stretching vibration would appear in the fingerprint region of the spectrum.

Characteristic FTIR Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3500-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (methoxy) | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (methoxy/phenol) | Stretching | 1260-1000 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching of the aromatic ring and the C-Br bond. The symmetric breathing mode of the benzene (B151609) ring is often a prominent feature in the Raman spectra of substituted benzenes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorption bands that arise from the promotion of electrons from a ground electronic state to a higher energy excited state. Phenols typically exhibit two primary absorption bands in the UV region, which originate from π → π* transitions within the benzene ring. cdnsciencepub.com

The electronic spectrum of this compound is primarily governed by π → π* transitions associated with the aromatic system. The substituents on the benzene ring—a hydroxyl group (-OH), two methoxy groups (-OCH₃), and a bromine atom (-Br)—significantly influence the position and intensity of these absorption bands.

π → π Transitions:* These are high-intensity absorptions characteristic of aromatic compounds. The benzene ring possesses a conjugated system of π electrons, and the energy required to excite these electrons to anti-bonding (π*) orbitals falls within the UV range.

n → π Transitions:* The oxygen atoms of the hydroxyl and methoxy groups, as well as the bromine atom, possess non-bonding electrons (lone pairs). These electrons can be promoted to anti-bonding π* orbitals of the aromatic ring. These n → π* transitions are typically of much lower intensity than π → π* transitions and may be observed as shoulders on the main absorption bands or be obscured by them.

The substituents modify the electronic spectrum in predictable ways:

Auxochromes: The hydroxyl and methoxy groups are powerful auxochromes, meaning they are electron-donating groups that, when attached to a chromophore (the benzene ring), intensify the absorption and shift it to longer wavelengths (a bathochromic or red shift). This is due to the delocalization of their lone-pair electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the energy gap for the π → π* transition.

In this compound, the cumulative effect of two strong electron-donating methoxy groups and a hydroxyl group is expected to cause a significant bathochromic shift of the primary absorption bands compared to benzene.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring) | 270-300 nm | High |

| n → π* | n (O, Br) → π* (aromatic ring) | > 300 nm | Low (often appears as a shoulder) |

The polarity of the solvent can alter the wavelength and intensity of absorption bands, a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and how the solvent stabilizes the ground and excited states. nih.gov

π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition. This results in a shift to longer wavelengths (bathochromic shift). Therefore, when transitioning from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like ethanol (B145695), a red shift is anticipated for the main absorption band of this compound. nih.gov

n → π Transitions:* For n → π* transitions, the ground state is more stabilized by polar, protic solvents (like ethanol) due to hydrogen bonding with the non-bonding electrons on the oxygen atoms. This stabilization lowers the energy of the ground state more than the excited state, increasing the energy required for the transition. This leads to a shift to shorter wavelengths (hypsochromic or blue shift). nih.gov

Phenolate (B1203915) Formation: In a basic aqueous solution (e.g., sodium hydroxide), the phenolic proton is removed to form the phenolate ion. This introduces a negative charge and enhances the electron-donating ability of the oxygen, leading to a strong bathochromic shift and an increase in absorption intensity for the π → π* bands compared to the spectrum in a neutral solvent. cdnsciencepub.com

Table 2: Predicted Solvent Effects on Absorption Maxima (λmax) of this compound

| Solvent | Solvent Type | Expected Shift (π → π*) | Expected Shift (n → π*) |

|---|---|---|---|

| Cyclohexane | Nonpolar | Reference | Reference |

| Chloroform | Polar Aprotic | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |

| Ethanol | Polar Protic | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |

| Aqueous NaOH | Basic (Phenolate formation) | Strong Bathochromic Shift | - |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₈H₉BrO₃), the molecular weight is approximately 233.06 g/mol . nih.gov In mass spectrometry, this compound would reveal a distinct molecular ion and a predictable fragmentation pattern.

The most characteristic feature of the mass spectrum will be the molecular ion peak (M⁺) . Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. rroij.com This M⁺ / M+2 pattern is a definitive indicator of the presence of a single bromine atom in the ion.

Upon ionization, the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. The major fragmentation pathways for this compound are predicted to be:

Loss of a Methyl Radical: A common and favorable fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups. This results in a stable, resonance-delocalized cation.

Loss of a Bromine Atom: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da).

Loss of Formaldehyde (B43269): A subsequent fragmentation after the initial loss of a methyl group can involve the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da).

Loss of Carbon Monoxide: Phenolic structures can undergo fragmentation by losing carbon monoxide (CO, 28 Da) from the ring structure after initial cleavages.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Neutral Loss |

|---|---|---|---|

| 232 | 234 | [C₈H₉BrO₃]⁺ | (Molecular Ion, M⁺) |

| 217 | 219 | [C₇H₆BrO₃]⁺ | •CH₃ |

| 189 | 191 | [C₆H₆BrO₂]⁺ | •CH₃, CO |

| 153 | - | [C₈H₉O₃]⁺ | •Br |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While specific crystallographic data for this compound is not publicly available, its solid-state structure can be inferred from the analysis of related substituted phenols. researchgate.netnih.gov X-ray crystallography would provide precise coordinates of each atom, allowing for a detailed analysis of its molecular conformation and how the molecules pack together in a crystal lattice.

The core of the molecule is the benzene ring, which is expected to be essentially planar. The substituents, however, will adopt specific conformations to minimize steric strain and maximize stabilizing interactions.

Hydroxyl Group: The -OH group's hydrogen atom will lie in the plane of the benzene ring.

Methoxy Groups: The two methoxy groups flanking the hydroxyl group introduce significant steric considerations. To minimize repulsion between the bulky methyl groups and the adjacent hydroxyl group, the methyl groups are expected to orient themselves away from the hydroxyl group. The C(aryl)-O-C(methyl) bond angles will likely be close to the standard sp³ hybridization angle, but slight distortions may occur. The planarity of the methoxy groups with respect to the benzene ring is influenced by a balance between steric hindrance and electronic conjugation effects.

The crystal packing is dictated by the intermolecular forces between adjacent molecules. For this compound, several types of interactions are expected to be significant.

Hydrogen Bonding: The most dominant intermolecular force will be hydrogen bonding involving the phenolic hydroxyl group. The -OH group can act as both a hydrogen bond donor (via its H atom) and a hydrogen bond acceptor (via its O atom). This would likely lead to the formation of chains or networks of molecules throughout the crystal lattice. redalyc.org The oxygen atoms of the methoxy groups can also act as weaker hydrogen bond acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, a noncovalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region (like an oxygen atom) on a neighboring molecule.

Dipole-Dipole Interactions: The polar C-Br and C-O bonds create significant molecular dipole moments, leading to dipole-dipole interactions that help stabilize the crystal lattice.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich face of one ring interacts with the electron-poor face of a neighboring ring, further contributing to the stability of the crystal packing. redalyc.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 4-Bromo-2,6-dimethoxyphenol. Such studies would typically involve:

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Similarly, no research was identified that utilized TD-DFT to predict the electronic absorption spectra (UV-Vis) of this compound. This type of analysis is crucial for understanding the molecule's photophysical properties.

Theoretical Studies on Tautomerism and Intramolecular Proton Transfer

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, and the associated process of intramolecular proton transfer are critical for understanding the reactivity and spectroscopic properties of phenolic compounds. Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the energetic landscape of these processes.

For phenolic structures, particularly those with ortho-substituents capable of forming hydrogen bonds, the possibility of proton transfer from the hydroxyl group to an adjacent acceptor atom exists. In the case of this compound, the methoxy (B1213986) groups in the ortho positions could potentially influence the orientation of the hydroxyl proton. However, significant intramolecular proton transfer leading to a stable tautomer is more commonly observed in systems with more favorable proton acceptor groups, such as in Schiff bases. For instance, studies on related phenolic compounds have shown that the equilibrium between phenol-imine and keto-amine tautomers can be investigated using computational methods to predict which form is more stable in different environments. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide a detailed understanding of the conformational dynamics of this compound in various environments, such as in solution or interacting with a biological membrane. By simulating the trajectory of the molecule, researchers can analyze its flexibility, preferred conformations, and interactions with surrounding solvent molecules.

MD simulations are particularly useful for:

Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule and the energy barriers between different conformations.

Solvation Effects: Understanding how the solvent organizes around the solute and how this affects the molecule's properties and reactivity.

Intermolecular Interactions: Simulating the interaction of this compound with other molecules, such as proteins or nucleic acids, to understand binding mechanisms.

While specific MD simulation studies on this compound are not present in the current literature, this technique is widely applied to similar organic molecules to elucidate their dynamic behavior and interaction mechanisms at an atomic level of detail. semanticscholar.org

Quantum Chemical Descriptors for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. These models rely on molecular descriptors, which are numerical values that encode different aspects of the molecular structure. Quantum chemical descriptors, derived from quantum mechanical calculations, are particularly powerful as they can describe the electronic properties of a molecule with high accuracy.

For this compound, a variety of quantum chemical descriptors could be calculated to build QSAR models for predicting its potential biological activities. These descriptors include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, and partial atomic charges. These are related to the molecule's reactivity and ability to participate in electrostatic interactions.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Thermodynamic Descriptors: Such as the heat of formation and Gibbs free energy, which provide information about the stability of the molecule.

A typical workflow for a QSAR study involving this compound would involve calculating a set of these descriptors and then using statistical methods, like multiple linear regression, to find a correlation between a subset of these descriptors and a measured biological activity. researchgate.net

Table 1: Examples of Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in QSAR |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Reflects the overall polarity of the molecule, important for binding interactions. |

| Partial Atomic Charges | Describes the distribution of charge within the molecule, crucial for electrostatic interactions. |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a specific protein target. nih.govnih.govmdpi.com The results of a docking study can provide insights into the binding mode, the binding affinity, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

A molecular docking study of this compound would typically involve:

Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry.

Selection and Preparation of the Receptor: Identifying a potential biological target (e.g., an enzyme or a receptor) and preparing its 3D structure, which is often obtained from a protein database.

Docking Simulation: Using a docking program to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the nature of the interactions.

While no specific molecular docking studies featuring this compound have been published, this methodology is a standard approach to hypothesize its potential biological targets and to guide the design of new derivatives with improved activity. semanticscholar.org

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block

4-Bromo-2,6-dimethoxyphenol's utility as a versatile building block stems from the reactivity of its functional groups. aaronchem.com The presence of the bromine atom, a halogen, significantly influences the electronic properties of the phenol (B47542) ring, making it amenable to a variety of chemical transformations. Concurrently, the methoxy (B1213986) groups and the hydroxyl group also provide sites for further chemical modifications, allowing for the strategic construction of more complex molecules. aaronchem.com

The structure of this compound makes it an excellent starting material for the synthesis of a wide range of heterocyclic compounds. aaronchem.comresearchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their prevalence in natural products and their wide range of biological activities. researchgate.net The bromine atom on the phenol ring can be readily replaced through various coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.org This allows for the attachment of various cyclic and acyclic fragments, leading to the formation of diverse heterocyclic systems. researchgate.net

This compound serves as a key intermediate in the synthesis of a variety of substituted phenolic compounds. aaronchem.comchemicalbook.com The bromine atom can be strategically manipulated or replaced to introduce other functional groups onto the aromatic ring. For instance, it can participate in palladium-catalyzed reactions to introduce formyl groups or undergo arylation reactions to create more complex phenol derivatives. chemicalbook.com This adaptability makes it a crucial component in multi-step synthetic sequences aimed at producing highly functionalized phenolic structures.

Application in the Construction of Complex Organic Molecules

The strategic placement of the bromo and dimethoxy functional groups on the phenolic ring of this compound makes it a valuable tool for chemists in the assembly of complex organic molecules. aaronchem.com

Natural products often possess intricate and challenging molecular architectures. The synthesis of these complex molecules frequently relies on the use of versatile building blocks that can be elaborated in a controlled and predictable manner. This compound has found application in the synthesis of natural products and their analogues. For example, it has been utilized in the synthesis of biphenyl (B1667301) compounds, which are a class of natural products found in various plant species and known for their diverse biological activities. frontiersin.org

Development of Pharmaceuticals and Agrochemicals

The structural motifs present in this compound are of significant interest in the design and synthesis of new pharmaceutical and agrochemical agents. aaronchem.comchemicalbook.com

The 2,6-dimethoxyphenol (B48157) substructure is a key feature in a number of bioactive molecules. dergipark.org.tr The presence of this motif can influence a molecule's biological activity, and this compound provides a convenient way to introduce this structural unit into new chemical entities. aaronchem.comchemicalbook.com The bromine atom allows for the attachment of this phenolic fragment to other molecular scaffolds through various chemical reactions. This approach is valuable in medicinal chemistry and agrochemical research for exploring the structure-activity relationships of new compounds and optimizing their biological profiles. aaronchem.cominnospk.com

Design and Synthesis of Conjugated Systems and Functional Materials

The compound this compound serves as a versatile and crucial building block in the field of materials science, particularly in the design and synthesis of advanced functional materials. aaronchem.com Its unique molecular architecture, featuring a reactive bromine atom and two electron-donating methoxy groups on a phenol ring, allows for selective chemical modifications. aaronchem.com This makes it a valuable precursor for creating complex organic molecules with specific, tunable properties suitable for a range of industrial applications, including conjugated systems and advanced polymers. aaronchem.com

Precursors for Advanced Polymers

This compound is a key intermediate in the synthesis of specialized monomers intended for use in advanced polymers and materials for semiconductor applications. aaronchem.comutexas.edu The presence of the bromo group at the para-position provides a reactive site for carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, which are fundamental in polymer chemistry. rsc.orgtcichemicals.com The methoxy groups, meanwhile, influence the electronic properties and solubility of the resulting materials. aaronchem.com

A notable application is its use as a foundational molecule in multi-step syntheses for materials intended for the semiconductor industry. utexas.edu For instance, it is the starting reagent in the synthesis of 4'-bromo-3,5-dimethoxy-[1,1'-biphenyl]-4-yl trifluoromethanesulfonate. This process involves the initial bromination of 2,6-dimethoxyphenol to yield this compound, which is then further functionalized. utexas.edu Such biphenyl compounds can serve as monomers for creating polymers with tailored electronic and physical properties.

Synthesis of Quinoidal Molecules with Tunable Electronic Properties

The specific structure of this compound makes it an ideal starting material for synthesizing complex quinoidal systems with tailored electronic characteristics. These molecules are of significant interest for their applications in organic electronics. Research has demonstrated its use in Suzuki coupling reactions to create larger, conjugated structures that act as precursors to quinones. rsc.org

In one synthetic approach, this compound, which contains electron-donating methoxy groups, was coupled with a diboronated bithienylene core. rsc.org This reaction aimed to produce a "substituted wing" aromatic precursor, which could then be oxidized to the desired quinoidal molecule. rsc.org Although this specific Suzuki coupling reaction resulted in a low yield of the target disubstituted product, 4,4'-([2,2'-Bithiophene]-5,5'-di-yl)bis(2,6-dimethoxyphenol) (AMeOMeO), it successfully produced the monosubstituted compound as the main product, demonstrating the viability of this pathway. rsc.org

| Reactant 1 | Reactant 2 | Coupling Type | Primary Product (Yield) | Target Product (Yield) |

|---|---|---|---|---|

| This compound | Pinacol (B44631) ester of 2,2'-bithiophene (B32781) | Suzuki Coupling | Monosubstituted bithiophene-phenol (46%) | AMeOMeO (7%) |

This research underscores the role of this compound as a key building block for constructing molecules where the electronic properties can be finely tuned by the choice of substituents on the phenolic ring. rsc.org

Hole-Transporting Materials for Organic Electronics (e.g., OLEDs, Perovskite Solar Cells)

While this compound is not typically used as a hole-transporting material (HTM) directly, its molecular framework is highly relevant for the rational design of HTMs for organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Its utility is best understood by analogy to similarly structured compounds, such as 4-Bromo-2,6-difluoroaniline, which are known precursors to high-performance HTMs. univook.com

The key to designing effective HTMs lies in creating molecules with appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport. rsc.org The structure of this compound offers two strategic features for this purpose:

The Bromo Group : The bromine atom at the 4-position is an excellent functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). tcichemicals.comunivook.com This allows chemists to "build out" the molecular structure, creating the larger, conjugated systems, such as triarylamines, that are characteristic of many high-performance HTMs. univook.com

The Dimethoxy Groups : The two methoxy groups at the 2- and 6-positions are electron-donating. frontiersin.org In the context of HTM design, electron-donating groups are known to raise the HOMO energy level of the molecule. frontiersin.org This tuning is critical for achieving proper energy level alignment with the valence band of the perovskite or the emissive layer in an OLED, which facilitates efficient charge transfer. rsc.orgfrontiersin.org Methoxy-substituted triphenylamine (B166846) and phenothiazine (B1677639) derivatives are common motifs in successful HTMs. frontiersin.orgacs.org

The strategy of using a 4-bromo-2,6-disubstituted aromatic core is a proven method for synthesizing HTMs. Conjugated triarylamines derived from 4-Bromo-2,6-difluoroaniline, for example, are used as effective HTMs in PSCs and OLEDs. univook.com By analogy, this compound provides a readily available platform for creating novel HTMs where the electron-donating methoxy groups can be leveraged to optimize electronic properties for next-generation organic electronic devices.

Biological Activities and Mechanistic Insights

Antioxidant Activity

While direct and extensive studies on the antioxidant activity of 4-bromo-2,6-dimethoxyphenol are not widely documented, the broader class of bromophenols is recognized for its radical scavenging capabilities. The antioxidant potential of phenolic compounds is intrinsically linked to their capacity to donate a hydrogen atom from their hydroxyl group, thereby neutralizing reactive oxygen species.

The primary mechanism by which phenolic compounds like this compound are thought to exert their antioxidant effect is through hydrogen atom transfer (HAT). In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of electron-donating groups on the ring further enhances this stability. Advanced computational methods like Density Functional Theory (DFT) can be employed to elucidate the specific pathways, such as formal hydrogen atom transfer (f-HAT) or single electron transfer (SET), by which this compound might neutralize reactive oxygen species.

The two methoxy (B1213986) groups at the ortho-positions (2 and 6) of this compound are expected to play a crucial role in its antioxidant potential. These electron-donating groups increase the electron density on the aromatic ring, which in turn weakens the O-H bond of the hydroxyl group, facilitating hydrogen atom donation. This increased ease of H-atom donation generally correlates with higher antioxidant activity.

Studies on the related compound, 2,6-dimethoxyphenol (B48157), have shown that its enzymatic oxidation can lead to the formation of dimers, such as 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.net This dimer has demonstrated approximately double the antioxidant capacity of the monomeric 2,6-dimethoxyphenol, as measured by DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. researchgate.net This suggests that the structural arrangement of this compound, which is conducive to forming stable radicals, might also allow for the formation of derivatives with enhanced antioxidant properties. researchgate.net

Table 1: Antioxidant Activity of 2,6-Dimethoxyphenol and its Dimer

| Compound | Antioxidant Activity relative to Monomer | Assay |

| 2,6-Dimethoxyphenol | 1x | DPPH, FRAP |

| 3,3′,5,5′-Tetramethoxy biphenyl-4,4′-diol | ~2x | DPPH, FRAP |

Data extrapolated from studies on 2,6-dimethoxyphenol. researchgate.net

Antimicrobial Efficacy

Bromophenols, a class of compounds to which this compound belongs, are prevalent in marine organisms, particularly red algae, and have demonstrated significant pharmacological activities, including antimicrobial properties.

A range of bromophenol derivatives have been shown to possess potent antibacterial and antifungal activities. csic.esresearchgate.net For instance, certain synthetic bromophenols have exhibited strong antibacterial effects against Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, and Salmonella typhimurium. csic.esresearchgate.net Natural bromophenols isolated from marine algae have also shown good antifungal activity against species like Candida albicans and Aspergillus fumigatus. csic.esresearchgate.net While specific studies on the antimicrobial spectrum of this compound are limited, the general efficacy of this chemical class suggests its potential as an antimicrobial agent. The presence of both a bromine atom and methoxy groups on the phenolic ring likely contributes to its bioactivity.

The mechanisms through which bromophenols inhibit microbial growth are multifaceted. One significant mode of action is the inhibition of biofilm formation, a crucial factor in bacterial resistance to antibiotics. Some bromophenol derivatives have been shown to effectively inhibit biofilm formation in bacteria such as S. aureus and methicillin-resistant S. aureus (MRSA). Other proposed mechanisms for related compounds include the disruption of bacterial communication pathways, known as quorum sensing. By interfering with these pathways, brominated compounds can attenuate bacterial virulence and increase their susceptibility to conventional antibiotics. The precise molecular targets and inhibitory actions would require further specific investigation for this compound.

Enzymatic Transformations

Phenolic compounds are common substrates for various oxidative enzymes, such as laccases and peroxidases. These enzymes can catalyze the transformation of phenols into a variety of products, some of which may have altered or enhanced biological activities.

Laccases, which are multi-copper oxidases, are known to catalyze the one-electron oxidation of phenolic substrates. researchgate.net The oxidation of the related compound 2,6-dimethoxyphenol by laccase is a well-studied reaction that leads to the formation of a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol. researchgate.netup.ac.zaresearchgate.net This transformation is significant as the resulting dimer exhibits a higher antioxidant capacity than the original monomer. researchgate.net It is plausible that this compound could undergo a similar laccase-mediated dimerization. Furthermore, laccase-catalyzed oxidation of bromophenols can lead to the formation of hydroxylated polybrominated diphenyl ethers through the coupling of bromophenoxy radicals. researchgate.net

Peroxidases, another class of oxidative enzymes, also utilize phenolic compounds as substrates. For instance, a haloperoxidase secreted by the mushroom Coprinus radians has been shown to brominate phenol (B47542) to produce 2- and 4-bromophenols. asm.org While this represents the formation of a bromophenol, it highlights the role of peroxidases in the metabolism and transformation of such compounds. Versatile peroxidases can oxidize 2,6-dimethoxyphenol at two different catalytic sites, indicating complex enzyme-substrate interactions. nih.gov

Substrate for Laccase Enzymes in Lignin Degradation